molecular formula C26H32N4O4S B2521991 4-((1-(2-(benzylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-isopropylcyclohexanecarboxamide CAS No. 941913-25-3

4-((1-(2-(benzylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-isopropylcyclohexanecarboxamide

Cat. No.: B2521991
CAS No.: 941913-25-3
M. Wt: 496.63
InChI Key: ULWJXAJFYXTVAL-UHFFFAOYSA-N
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Description

This compound is a pyrimidinedione derivative featuring a thieno[3,2-d]pyrimidine core fused with a thiophene ring. Key structural elements include:

  • Benzylamino-oxoethyl moiety: Attached to the pyrimidinedione nitrogen, this group contributes to hydrogen bonding and hydrophobic interactions with biological targets.
  • N-isopropylcyclohexanecarboxamide: A lipophilic substituent that enhances membrane permeability and modulates solubility .

Synthesis typically employs coupling reagents like HBTU or HATU in DMF with DIPEA as a base, followed by purification via HPLC or column chromatography. Purity (>90%) is confirmed by HPLC, and structural validation relies on $^1$H/$^13$C NMR and HRMS .

Properties

IUPAC Name

4-[[1-[2-(benzylamino)-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]methyl]-N-propan-2-ylcyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N4O4S/c1-17(2)28-24(32)20-10-8-19(9-11-20)15-30-25(33)23-21(12-13-35-23)29(26(30)34)16-22(31)27-14-18-6-4-3-5-7-18/h3-7,12-13,17,19-20H,8-11,14-16H2,1-2H3,(H,27,31)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULWJXAJFYXTVAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1CCC(CC1)CN2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-((1-(2-(benzylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-isopropylcyclohexanecarboxamide (CAS Number: 941913-25-3) is a novel synthetic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C26H32N4O4SC_{26}H_{32}N_{4}O_{4}S, with a molecular weight of 496.6 g/mol. The structure features a thienopyrimidine core linked to a cyclohexanecarboxamide moiety, which is crucial for its biological interactions.

PropertyValue
Molecular FormulaC26H32N4O4S
Molecular Weight496.6 g/mol
CAS Number941913-25-3

The compound's mechanism of action is hypothesized to involve inhibition of specific enzymes or pathways that are critical in disease processes such as cancer and inflammation. The thienopyrimidine structure suggests potential interactions with nucleic acids or proteins involved in cell signaling.

Anticancer Activity

Recent studies have highlighted the compound's anticancer properties . For instance, it has been shown to inhibit the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest. In vitro assays demonstrated that the compound exhibits significant cytotoxicity against human breast cancer (T47D) and colon cancer (HCT-116) cell lines with IC50 values in the micromolar range.

Cell LineIC50 (μM)
T47D43.4
HCT-1166.2

Anti-inflammatory Effects

In addition to its anticancer activity, the compound has demonstrated anti-inflammatory effects . It was found to reduce the production of pro-inflammatory cytokines in activated macrophages, indicating its potential as a therapeutic agent for inflammatory diseases.

Antioxidant Properties

The compound also exhibits antioxidant activity , which could contribute to its protective effects against oxidative stress-related diseases. This was assessed using DPPH and ABTS assays, showing significant radical scavenging activity.

Case Studies

  • Study on Cancer Cell Lines : A study published in Cancer Letters evaluated the effects of this compound on various cancer cell lines. The results indicated that it effectively induced apoptosis in T47D cells through mitochondrial pathway activation.
  • Inflammation Model : In a model of acute inflammation induced by lipopolysaccharide (LPS), the compound significantly reduced edema and inflammatory markers in vivo, supporting its role as an anti-inflammatory agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Modifications

The compound belongs to a class of pyrimidinedione derivatives with variations in the amino-alkyl and carboxamide substituents. Key analogues include:

Compound Name / CAS No. Substituent Modifications Molecular Formula Molecular Weight Key Properties
Target Compound Benzylamino-oxoethyl; N-isopropylcyclohexanecarboxamide C₂₈H₃₂N₄O₄S 528.7* High lipophilicity; predicted CNS penetration
CAS 941906-88-3 Cyclohexylamino instead of benzylamino C₂₅H₃₆N₄O₄S 488.6 Reduced aromaticity; improved solubility
CAS 932344-59-7 4-Methylbenzyl; N-pentylcarboxamide C₂₇H₃₅N₃O₃S 481.7 Enhanced steric bulk; lower logP vs. target compound
Compound 6d () 4-Fluorobenzylamino; 4-methoxybenzylcarboxamide C₂₇H₃₀FN₃O₄S 531.6 Electronegative fluorine may enhance target affinity

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